molecular formula C20H10F6N2S B2772880 6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile CAS No. 338749-50-1

6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile

Cat. No. B2772880
M. Wt: 424.36
InChI Key: CMMCXOYAYYYSHK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl groups are electron-withdrawing, which would affect the electronic structure of the molecule. The phenyl rings could participate in π-π stacking interactions, and the sulfanyl group could form hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The nitrile group could be hydrolyzed to a carboxylic acid, or reduced to an amine. The trifluoromethyl groups could potentially undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile and sulfanyl groups could increase its polarity, affecting its solubility in different solvents .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Research into the synthesis and decomposition of related compounds, such as benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, has been foundational in understanding the chemical reactivity of trifluoromethylated and phenylsulfanyl groups, which are key features of the target compound. These studies provide insight into the thermal decomposition processes and potential synthetic routes for related chemicals (Zhu & Desmarteau, 1993).
  • The first preparation and crystal structure analysis of heterocyclic λ6-sulfanenitrile derivatives offer insights into the molecular and electronic structures of compounds with similar functionalities, which can be critical for designing new materials or pharmaceuticals with desired properties (Fujii et al., 2001).

Materials Science Applications

  • Studies on copoly(arylene ether)s containing pendant sulfonic acid groups for proton exchange membranes highlight the application of trifluoromethylated and phenylsulfanyl groups in creating materials with high ion exchange capacities and proton conductivities. Such materials are valuable for fuel cell applications, demonstrating the potential of incorporating similar functional groups into polymers for enhanced performance (Kim et al., 2009).

Chemical Properties and Potential Applications

  • The kinetic investigation on the hydrolysis of aryl(fluoro)(phenyl)-λ6-sulfanenitriles contributes to understanding the chemical behavior of compounds with fluoro and phenyl groups under various conditions. This knowledge is crucial for predicting the stability and reactivity of related chemicals in different environments (Dong et al., 2001).

Safety And Hazards

As with any chemical compound, handling “6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile” would require appropriate safety precautions. The specific hazards would depend on its reactivity and toxicity, which are not known without specific experimental data .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

6-phenyl-4-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F6N2S/c21-19(22,23)13-6-8-14(9-7-13)29-18-15(11-27)16(20(24,25)26)10-17(28-18)12-4-2-1-3-5-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMCXOYAYYYSHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenyl-4-(trifluoromethyl)-2-{[4-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile

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